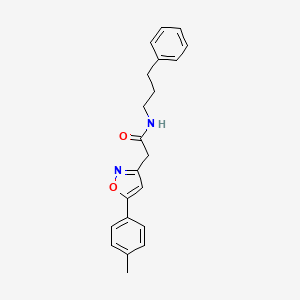
2-(trifluoromethyl)-1H-indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(trifluoromethyl)-1H-indol-5-amine is a useful research compound. Its molecular formula is C9H7F3N2 and its molecular weight is 200.164. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalyst-Free Synthesis
A catalyst-free approach is applied for the site-selective hydroxyalkylation of 5-phenylthiophen-2-amine using α-trifluoromethyl ketones. This method notably allows reactions in neutral conditions between free amine, which is valuable in synthesis pathways. The process involves an atom-economical, metal-and catalyst-free methodology, suggesting its potential in sustainable and efficient chemical synthesis (Duvauchelle et al., 2022).
Aminomethylation of Electron-rich Aromatics
The compound is utilized in the aminomethylation of indoles, leading to the formation of primary amine derivatives. This process is facilitated by a catalytic system involving copper(II) triflate, hafnium(IV) triflate, and trimethylchlorosilane, significantly improving the yield of the reaction. This method extends to various electron-rich aromatic compounds, producing valuable 1-aryl-trichloroethylamine derivatives (Sakai et al., 2003).
Synthesis of Substituted Indoles
A palladium-catalyzed double amination reaction is employed for synthesizing 1-substituted 2-(trifluoromethyl)indoles. This innovative protocol allows the formation of two C-N bonds in one pot, demonstrating its efficiency in complex molecule construction (Dong et al., 2010).
Dehydrative Amidation and Peptide Synthesis
2,4-Bis(trifluoromethyl)phenylboronic acid, closely related to 2-(trifluoromethyl)-1H-indol-5-amine, is an effective catalyst for dehydrative amidation between carboxylic acids and amines. It plays a key role in the synthesis of α-dipeptides, showcasing its significance in peptide chemistry (Wang et al., 2018).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to interact with various receptors and enzymes . For instance, triflupromazine, a compound with a trifluoromethyl group, binds to dopamine D1 and D2 receptors .
Mode of Action
It can be inferred from related compounds that it might interact with its targets and inhibit their activity . For example, triflupromazine binds to the dopamine D1 and D2 receptors and inhibits their activity .
Biochemical Pathways
Compounds with a trifluoromethyl group have been found to influence various biochemical pathways . For instance, triflupromazine, a compound with a trifluoromethyl group, affects the dopamine neurotransmitter receptors in the chemoreceptor trigger zone (CTZ) and vomiting centre .
Pharmacokinetics
Compounds with a trifluoromethyl group are known to exhibit certain pharmacokinetic properties . For instance, the trifluoromethyl group has a significant electronegativity, which often leads to strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .
Result of Action
Compounds with a trifluoromethyl group have been found to exhibit various cellular effects . For instance, the S-isomer of CCG-1423, a compound with a trifluoromethyl group, exhibited inhibitory effects on the cellular events triggered by MRTF-A activation .
Action Environment
Environmental factors have been found to influence the action of various compounds . For instance, temperature, photoperiod, and flow were found to influence the metabolomics response to diuron .
Properties
IUPAC Name |
2-(trifluoromethyl)-1H-indol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)8-4-5-3-6(13)1-2-7(5)14-8/h1-4,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKYREAEEVHLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2561599.png)

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2561601.png)

![2-(2-bromophenoxy)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2561605.png)


![(E)-4-(Dimethylamino)-N-[2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]but-2-enamide](/img/structure/B2561611.png)


![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2561615.png)
![3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate](/img/structure/B2561617.png)
